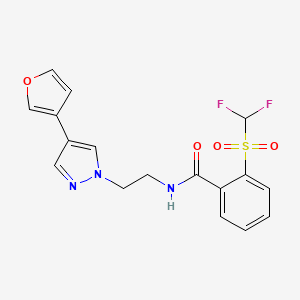
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzamide core, introduction of the difluoromethylsulfonyl group, and the attachment of the furan and pyrazole moieties. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and furan derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
化学反応の分析
Types of Reactions
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of a nitro group can yield an amine .
科学的研究の応用
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(furan-3-yl)ethanamine hydrochloride: A simpler compound with a furan ring and an amine group.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a similar furan structure but different functional groups
Uniqueness
2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more useful in certain applications .
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a glycine transporter 1 (GlyT1) inhibitor. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17F2N2O5S, with a molecular weight of 373.4 g/mol . The structure features a difluoromethyl sulfonyl group, a furan moiety, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇F₂N₂O₅S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1797967-28-2 |
GlyT1 Inhibition
Research indicates that this compound acts as a potent GlyT1 inhibitor , which is significant for treating psychiatric disorders such as schizophrenia. It was designed to enhance inhibitory activity compared to its predecessors, showing promise in rodent models without the adverse central nervous system effects commonly associated with other treatments.
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. A study highlighted that fluorinated compounds similar to this benzamide exhibited potent antiproliferative effects by inducing metabolic pathways that result in DNA adduct formation, critical for their anticancer properties .
Antifungal Activity
In addition to its anticancer properties, derivatives of pyrazole compounds have shown notable antifungal activity. In vitro assays demonstrated that certain synthesized pyrazole carboxamides displayed moderate to excellent inhibition against phytopathogenic fungi, suggesting potential applications in agricultural biotechnology .
Case Study 1: Schizophrenia Treatment
In a preclinical study involving rodent models, the compound demonstrated significant efficacy in reducing symptoms associated with schizophrenia. The results indicated that it effectively modulated glycine levels without causing the side effects typically seen with traditional antipsychotic medications.
Case Study 2: Cancer Cell Lines
A series of experiments were conducted on various cancer cell lines to assess the antiproliferative effects of the compound. The findings revealed that it could inhibit cell growth significantly, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to metabolic activation leading to reactive species formation that binds covalently to cellular macromolecules .
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)20-6-7-22-10-13(9-21-22)12-5-8-26-11-12/h1-5,8-11,17H,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNMDLCKUAPBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














